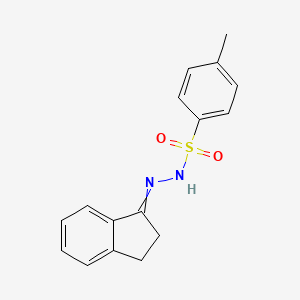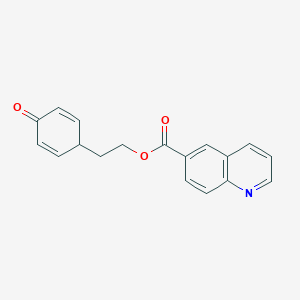![molecular formula C10H11BrClN3 B11836354 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B11836354.png)
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine est un composé chimique de formule moléculaire C10H11BrClN3. Il appartient à la famille des triazolopyridines, connue pour ses diverses activités biologiques et ses applications dans divers domaines de la recherche scientifique .
Méthodes De Préparation
La synthèse du chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine implique généralement les étapes suivantes :
Réaction de cyclisation : L'étape initiale implique la cyclisation de précurseurs appropriés pour former le noyau triazolopyridine.
Réaction de substitution : Le groupe 1-méthylcyclopropyle est introduit par une réaction de substitution, souvent en utilisant un agent alkylant approprié.
Formation de chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate en faisant réagir le composé avec de l'acide chlorhydrique.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de conditions de réaction et de techniques de purification évolutives.
Analyse Des Réactions Chimiques
Le chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut subir des réactions d'oxydation, souvent en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : L'atome de brome en position 6 peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile, en utilisant des réactifs tels que l'azoture de sodium ou les thiols.
Applications de la recherche scientifique
Le chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine a un large éventail d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antifongiques et antivirales.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Les cibles moléculaires et les voies exactes impliquées peuvent varier en fonction du contexte biologique et de l'application spécifiques .
Applications De Recherche Scientifique
6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Le chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine peut être comparé à d'autres composés similaires, tels que :
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine : Ce composé ne possède pas le groupe 1-méthylcyclopropyle et peut présenter des activités et des propriétés biologiques différentes.
3,8-Diméthyl[1,2,4]triazolo[4,3-a]pyridine : Ce composé a un motif de substitution différent et peut avoir des propriétés chimiques et biologiques distinctes.
6-Bromo-3-méthyl-1,2,4-triazolo[4,3-a]-pyridine : Ce composé a une structure similaire mais avec des substituants différents, ce qui conduit à des variations de sa réactivité et de ses applications.
Le caractère unique du chlorhydrate de 6-bromo-3-(1-méthylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C10H11BrClN3 |
|---|---|
Poids moléculaire |
288.57 g/mol |
Nom IUPAC |
6-bromo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-10(4-5-10)9-13-12-8-3-2-7(11)6-14(8)9;/h2-3,6H,4-5H2,1H3;1H |
Clé InChI |
GICOLGZOYJASIP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)C2=NN=C3N2C=C(C=C3)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11836313.png)





